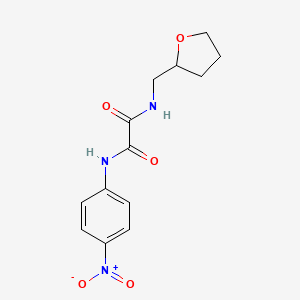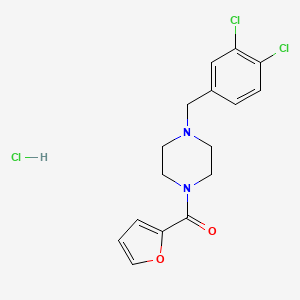
2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by a wide range of stimuli, including heat, capsaicin, and acid. In
Mechanism of Action
2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide acts as a competitive antagonist of TRPV1 by binding to the channel and preventing its activation by stimuli such as capsaicin and heat. This results in a decrease in the influx of calcium ions into the cell, which in turn leads to a reduction in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). The reduction in neurotransmitter release leads to a decrease in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include a reduction in pain perception, inflammation, and hyperalgesia. This compound has also been shown to have anti-tumor effects in some cancer cell lines, although the mechanism of action is not well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide in lab experiments is its selectivity for TRPV1. This allows researchers to study the specific role of TRPV1 in various physiological and pathological processes without interference from other ion channels. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term studies.
Future Directions
There are a number of future directions for research on 2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for use in clinical settings. Another area of interest is the role of TRPV1 in other diseases, such as diabetes and cardiovascular disease. Additionally, there is interest in exploring the potential use of TRPV1 antagonists in combination with other drugs for the treatment of various diseases.
Synthesis Methods
2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide can be synthesized by reacting 5-bromo-2-chlorobenzoyl chloride with N-phenylhydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and can be completed in a few hours. The resulting product can be purified by recrystallization from a suitable solvent such as ethanol.
Scientific Research Applications
2-(5-bromo-2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide has been used extensively in scientific research to study the role of TRPV1 in various physiological and pathological processes. TRPV1 is involved in the perception of pain, temperature, and inflammation, and its activation has been implicated in a variety of diseases, including chronic pain, migraine, and cancer. This compound has been shown to be a potent and selective antagonist of TRPV1, and its use has led to significant advances in our understanding of the role of TRPV1 in these diseases.
Properties
IUPAC Name |
1-[(5-bromo-2-chlorobenzoyl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3OS/c15-9-6-7-12(16)11(8-9)13(20)18-19-14(21)17-10-4-2-1-3-5-10/h1-8H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOKOFVPDVBOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)

![2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)


![3-allyl-5-{5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
![1-benzyl-3,5,5,6a-tetramethyl-2-phenyldecahydrocyclopropa[f]phosphindol-3-ol 1-oxide](/img/structure/B4954501.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(1-piperidinyl)-1-propanamine](/img/structure/B4954506.png)
![ethyl 1-[(4-chlorophenyl)sulfonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4954513.png)
![1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4954527.png)

![butyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4954553.png)
![3,11-di-2-furyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4954554.png)

